molecular formula C18H18N6NaO7P B12296788 Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester

Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester

Cat. No.: B12296788
M. Wt: 484.3 g/mol
InChI Key: GJLANAZAAYNYJK-UHFFFAOYSA-M
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Description

Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoic acid derivative, a purine base, and a furodioxaphosphorin ring system, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzoic acid derivative and the purine base. The key steps include:

    Formation of the benzoic acid derivative: This involves the reaction of benzoic acid with methylamine under controlled conditions to form 2-(methylamino)benzoic acid.

    Synthesis of the purine base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Coupling reaction: The benzoic acid derivative is then coupled with the purine base using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired ester linkage.

    Formation of the furodioxaphosphorin ring: This step involves the cyclization of the intermediate product to form the tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the furodioxaphosphorin ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester linkage can be reduced to form alcohols or amines.

    Substitution: The amino groups in the purine base can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the purine base in the compound can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The furodioxaphosphorin ring system may also play a role in modulating enzyme activity or signaling pathways.

Properties

Molecular Formula

C18H18N6NaO7P

Molecular Weight

484.3 g/mol

IUPAC Name

sodium;[6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate

InChI

InChI=1S/C18H19N6O7P.Na/c1-20-10-5-3-2-4-9(10)18(25)30-14-13-11(6-28-32(26,27)31-13)29-17(14)24-8-23-12-15(19)21-7-22-16(12)24;/h2-5,7-8,11,13-14,17,20H,6H2,1H3,(H,26,27)(H2,19,21,22);/q;+1/p-1

InChI Key

GJLANAZAAYNYJK-UHFFFAOYSA-M

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C(N=CN=C54)N.[Na+]

Origin of Product

United States

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